3H-2-benzazepine
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Overview
Description
3H-2-benzazepine is a heterocyclic compound that features a seven-membered ring containing nitrogen. This compound is part of the benzazepine family, which is known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzene ring fused to an azepine ring, making it an important scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-2-benzazepine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors to form the seven-membered ring. For instance, the reductive rearrangement of oximes in the presence of boron trifluoride etherate and boron hydride-dimethyl sulfide complex has been used to synthesize benzazepines . Another method involves the Beckmann rearrangement of ketoximes under mild conditions using cyanuric chloride in dimethylformamide .
Industrial Production Methods
Industrial production of this compound often employs multi-component reactions due to their efficiency and high yield. For example, a four-component reaction involving isatin derivatives, α-haloketones, activated acetylenic compounds, and isoquinoline in the presence of potassium fluoride/clinoptilolite nanoparticles in an acidic solution of hydrogen peroxide has been reported . This method is advantageous due to its eco-friendly nature and the simplicity of catalyst removal.
Chemical Reactions Analysis
Types of Reactions
3H-2-benzazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce hydrogenated benzazepines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3H-2-benzazepine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of biological systems and as a probe for investigating biochemical pathways.
Medicine: Benzazepine derivatives have shown promise in treating cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure.
Industry: this compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3H-2-benzazepine involves its interaction with specific molecular targets and pathways. For instance, certain benzazepine derivatives act as dopamine receptor antagonists, influencing neurotransmitter signaling in the brain . Other derivatives inhibit enzymes like squalene synthase, affecting lipid metabolism . The exact mechanism depends on the specific structure and functional groups present on the benzazepine scaffold.
Comparison with Similar Compounds
Similar Compounds
- 1-benzazepine
- 2-benzazepine
- Dibenzazepine
- Thiazipine
Uniqueness
3H-2-benzazepine is unique due to its specific ring structure and the position of the nitrogen atom. This configuration imparts distinct chemical and biological properties compared to other benzazepine isomers and related compounds. For example, 1-benzazepine and 2-benzazepine differ in the position of the nitrogen atom, leading to variations in their reactivity and biological activity .
Properties
CAS No. |
264-20-0 |
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Molecular Formula |
C10H9N |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3H-2-benzazepine |
InChI |
InChI=1S/C10H9N/c1-2-5-10-8-11-7-3-6-9(10)4-1/h1-6,8H,7H2 |
InChI Key |
SRIAVEAVYZWELE-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC=CC=C2C=N1 |
Origin of Product |
United States |
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